molecular formula C18H14ClN3O3S2 B15104902 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B15104902
M. Wt: 419.9 g/mol
InChI Key: PYYMKZOLBFKALE-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a unique combination of indole and benzothiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzothiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe or marker in various biological assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide include:

  • 2-(5-chloro-1H-indol-3-yl)ethan-1-amine
  • (5-chloro-1H-indol-2-yl)methanol
  • 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester

Uniqueness

What sets this compound apart is its unique combination of indole and benzothiazole moieties, which may confer distinct chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C18H14ClN3O3S2

Molecular Weight

419.9 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H14ClN3O3S2/c1-27(24,25)13-3-4-14-16(9-13)26-18(20-14)21-17(23)10-22-7-6-11-8-12(19)2-5-15(11)22/h2-9H,10H2,1H3,(H,20,21,23)

InChI Key

PYYMKZOLBFKALE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)Cl

Origin of Product

United States

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